molecular formula C8H15BrO2 B14434894 5-(Bromomethyl)-2,2,4,4-tetramethyl-1,3-dioxolane CAS No. 79033-16-2

5-(Bromomethyl)-2,2,4,4-tetramethyl-1,3-dioxolane

Cat. No.: B14434894
CAS No.: 79033-16-2
M. Wt: 223.11 g/mol
InChI Key: BRKUYSKHEHDQKF-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2,2,4,4-tetramethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. It is characterized by the presence of a bromomethyl group attached to a dioxolane ring, which is further substituted with four methyl groups. This compound is of interest due to its unique chemical structure and reactivity, making it useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2,2,4,4-tetramethyl-1,3-dioxolane typically involves the bromination of 2,2,4,4-tetramethyl-1,3-dioxolane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, the bromination process can be optimized by using alternative brominating agents and solvents to reduce environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2,2,4,4-tetramethyl-1,3-dioxolane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include alcohols and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

5-(Bromomethyl)-2,2,4,4-tetramethyl-1,3-dioxolane has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the modification of biomolecules for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2,2,4,4-tetramethyl-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-2,2,4,4-tetramethyl-1,3-dioxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    5-(Hydroxymethyl)-2,2,4,4-tetramethyl-1,3-dioxolane: Contains a hydroxymethyl group instead of a bromomethyl group.

    2,2,4,4-Tetramethyl-1,3-dioxolane: Lacks the bromomethyl group.

Uniqueness

5-(Bromomethyl)-2,2,4,4-tetramethyl-1,3-dioxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various industrial applications.

Properties

CAS No.

79033-16-2

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

5-(bromomethyl)-2,2,4,4-tetramethyl-1,3-dioxolane

InChI

InChI=1S/C8H15BrO2/c1-7(2)6(5-9)10-8(3,4)11-7/h6H,5H2,1-4H3

InChI Key

BRKUYSKHEHDQKF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(O1)(C)C)CBr)C

Origin of Product

United States

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